molecular formula C17H11N3O3 B15031076 5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one

5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one

Cat. No.: B15031076
M. Wt: 305.29 g/mol
InChI Key: XIYPFXDCUOQKGK-UHFFFAOYSA-N
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Description

13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization to form the diazatetraphenone core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazatetraphenone derivatives.

Scientific Research Applications

13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazatetraphenone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    11,13-Dihydro-6H-5a,12-Diazatetraphen-13-One: Shares a similar core structure but differs in the presence of hydrogen atoms at specific positions.

    Michael Acceptor Moieties: Compounds containing electron-withdrawing groups adjacent to double bonds, which are structurally related and exhibit similar reactivity.

Uniqueness

13-METHYL-2-NITRO-6H-5A,11-DIAZATETRAPHEN-6-ONE is unique due to its specific substitution pattern and the presence of both nitro and diazatetraphenone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

5-methyl-3-nitroquinolino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C17H11N3O3/c1-10-8-16-18-14-5-3-2-4-12(14)17(21)19(16)15-7-6-11(20(22)23)9-13(10)15/h2-9H,1H3

InChI Key

XIYPFXDCUOQKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3C(=O)N2C4=C1C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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